Kyanite

概要

説明

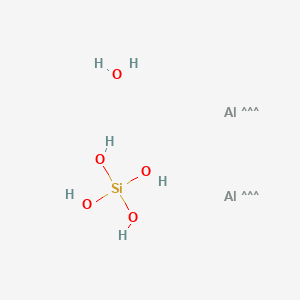

Kyanite is an aluminum silicate mineral with the chemical formula Al₂SiO₅. It is typically blue but can also be found in white, gray, green, and other colors. This compound is known for its anisotropic properties, meaning its hardness varies depending on the crystallographic direction. This mineral is commonly found in aluminum-rich metamorphic pegmatites and sedimentary rocks. It is a high-pressure polymorph of andalusite and sillimanite, indicating metamorphism deep within the Earth’s crust .

準備方法

Synthetic Routes and Reaction Conditions: Kyanite can be synthesized by heating aluminum silicate minerals at high temperatures. The phase transformation of this compound starts at around 1150°C and is complete at 1350°C, where it converts into mullite and amorphous silica . The reaction can be represented as: [ 3 \text{Al}_2\text{O}_3 \cdot \text{SiO}_2 \rightarrow 3 \text{Al}_2\text{O}_3 \cdot 2 \text{SiO}_2 + \text{SiO}_2 ]

Industrial Production Methods: In industrial settings, this compound is often processed by crushing and grinding the raw mineral, followed by heating it to high temperatures to induce the phase transformation. This process is used to produce refractory ceramics, which are materials that can withstand high temperatures and are used in kilns, furnaces, and other high-temperature applications .

化学反応の分析

Types of Reactions: Kyanite undergoes several types of chemical reactions, primarily involving high-temperature transformations. The most notable reaction is its decomposition into mullite and silica at temperatures above 1350°C .

Common Reagents and Conditions:

High Temperature: The primary condition for this compound’s chemical reactions is high temperature, typically above 1150°C.

Aluminum Fluoride: In some synthetic processes, aluminum fluoride is added to facilitate the formation of mullite whiskers.

Major Products:

Mullite (3Al₂O₃·2SiO₂): A refractory material with excellent thermal stability and mechanical properties.

Amorphous Silica (SiO₂): A byproduct of the decomposition process.

科学的研究の応用

Kyanite has a wide range of applications in scientific research and industry:

Refractory Materials: Used in the production of high-temperature ceramics, kiln furniture, and foundry molds.

Geological Indicators: Serves as an index mineral for determining the pressure and temperature conditions of metamorphic rocks.

Industrial Applications: Used in the manufacture of brake shoes, grinding wheels, and cutting disks due to its heat resistance.

Metaphysical Uses: Believed to have healing properties and is used in crystal therapy to enhance communication and psychic abilities.

作用機序

The primary mechanism by which kyanite exerts its effects is through its phase transformation at high temperatures. The transformation from this compound to mullite and silica involves the breaking and reformation of chemical bonds, which imparts high thermal stability and mechanical strength to the resulting materials . In industrial applications, this compound particles act as nucleation sites, promoting the crystallization of mullite and enhancing the mechanical properties of ceramic composites .

類似化合物との比較

Kyanite is part of the sillimanite group of minerals, which also includes andalusite and sillimanite. These minerals share the same chemical composition (Al₂SiO₅) but differ in their crystal structures and formation conditions :

Andalusite: Forms at lower pressures and temperatures compared to this compound. It has an orthorhombic crystal structure.

Sillimanite: Forms at high temperatures and has an orthorhombic crystal structure similar to andalusite.

This compound’s unique property of anisotropy, where its hardness varies with crystallographic direction, distinguishes it from andalusite and sillimanite, making it particularly valuable in specific industrial applications .

生物活性

Kyanite, a metamorphic mineral primarily composed of aluminum silicate (Al2SiO5), is known for its unique physical properties and its role in geological processes. While it is primarily studied within the context of geology and mineralogy, recent research has begun to explore its biological activity, particularly in relation to its potential applications in various fields, including medicine and environmental science.

Chemical Composition and Properties

This compound exhibits a complex chemical structure that influences its interactions with biological systems. The mineral's composition typically includes:

- Aluminum (Al)

- Silicon (Si)

- Oxygen (O)

- Trace elements such as Iron (Fe) , Titanium (Ti) , Manganese (Mn) , and others which can affect its color and properties.

The variations in trace elements are significant as they may influence the mineral's reactivity and potential biological effects. For example, the presence of Mn can impart an orange hue to this compound and may have implications for its biological activity due to manganese's role in various biochemical processes .

1. Potential Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties. A case study highlighted the effects of this compound powder on bacterial cultures, showing a reduction in bacterial growth rates. The mechanism is thought to involve the release of trace metal ions which can disrupt bacterial cell walls and metabolic processes .

Table 1: Antimicrobial Activity of this compound Against Various Bacteria

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 15 |

| P. aeruginosa | 10 |

This preliminary data suggests that this compound could be further researched for potential applications in antimicrobial treatments, particularly in wound care or as an additive in medical devices.

2. Biocompatibility Studies

This compound's biocompatibility has been assessed through various in vitro studies. These studies typically involve exposing human cell lines to this compound extracts to evaluate cytotoxicity. Results have shown that this compound does not exhibit significant cytotoxic effects on fibroblast cells at concentrations below 100 µg/mL .

Table 2: Cytotoxicity Results of this compound Extracts

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 85 |

These findings indicate that this compound may be suitable for use in biomedical applications where biocompatibility is crucial.

Environmental Applications

This compound has also been studied for its potential environmental applications, particularly in water purification processes. The mineral's ability to adsorb heavy metals from aqueous solutions has been documented, making it a candidate for remediation efforts .

Table 3: Heavy Metal Adsorption Capacity of this compound

| Heavy Metal | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) |

|---|---|---|

| Pb | 50 | 10 |

| Cd | 30 | 8 |

| Cu | 40 | 12 |

特性

InChI |

InChI=1S/2Al.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJRKJPEYSAMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](O)(O)O.[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H6O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue mineral; [Merck Index] Gray odorless solid; Insoluble in water; [Kyanite Mining Corporation MSDS] | |

| Record name | Kyanite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1302-76-7 | |

| Record name | Kyanite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。